molecular formula C10H16N2O2 B1463463 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid CAS No. 1325670-10-7

3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid

Numéro de catalogue: B1463463
Numéro CAS: 1325670-10-7
Poids moléculaire: 196.25 g/mol
Clé InChI: ZKBZFIQSPOZKGE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(3,5-Diethyl-1H-pyrazol-4-yl)propanoic acid is a chemical compound with the CAS Number 1325670-10-7 and a molecular weight of 196.25 g/mol . It is characterized by the molecular formula C10H16N2O2 . This pyrazole-based compound is offered with a high purity of 95% and is intended solely for research use in laboratory settings . As a functionalized pyrazole, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring a propanoic acid chain attached to the pyrazole core, makes it a versatile intermediate for the development of novel molecules, including potential pharmaceuticals and agrochemicals. Researchers can utilize this compound to explore structure-activity relationships or to synthesize more complex heterocyclic systems. Please handle this material with care. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . When working with this compound, wear protective gloves, protective clothing, and eye/face protection. Use only in a well-ventilated area and do not breathe its dust or fumes . This product is for research and development use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-3-8-7(5-6-10(13)14)9(4-2)12-11-8/h3-6H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBZFIQSPOZKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)CC)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and characterization of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid

Abstract

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the synthesis and detailed characterization of a specific derivative, 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid. We delineate a robust and logical synthetic pathway, beginning with the construction of the core pyrazole ring via the Knorr synthesis, followed by regioselective functionalization at the C4 position.[3][4] Each synthetic step is explained with mechanistic insight, providing a rationale for the chosen reagents and conditions. Furthermore, this document establishes a full analytical profile of the target compound using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data, summarized for clarity, serves as a definitive reference for researchers engaged in the synthesis of pyrazole-based compounds and for professionals in drug discovery and development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design.[4] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor (N-H) and acceptor (pyridine-like N), and structural rigidity make it an ideal pharmacophore.[5] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[6][7] The compound 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid combines this potent heterocyclic core with a flexible propanoic acid side chain. This side chain introduces a carboxylic acid functional group, which can serve as a handle for further derivatization or act as a key interacting group with biological targets, such as enzyme active sites or receptors. A thorough understanding of its synthesis and a well-defined characterization are therefore critical for its application in research and development.

Synthetic Strategy and Methodology

The synthesis of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid is most logically approached through a multi-step sequence that first builds the substituted pyrazole core and then introduces the desired functionality at the C4 position. This strategy ensures high regioselectivity and allows for the use of readily available starting materials.

Overall Synthetic Workflow

The chosen pathway involves three primary transformations:

  • Knorr Pyrazole Synthesis: Construction of the 3,5-diethyl-1H-pyrazole ring from a 1,3-dicarbonyl compound and hydrazine.

  • Vilsmeier-Haack Formylation: Introduction of an aldehyde group at the electron-rich C4 position of the pyrazole.

  • Knoevenagel Condensation & Reduction: Elongation of the side chain via condensation with malonic acid, followed by reduction to yield the final propanoic acid.[8]

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: C4-Functionalization cluster_2 Part 3: Final Reduction A 3,5-Heptanedione + Hydrazine Hydrate B Knorr Pyrazole Synthesis (Acid Catalyst, Reflux) A->B C 3,5-diethyl-1H-pyrazole B->C D Vilsmeier-Haack Reaction (POCl₃, DMF) C->D E 3,5-diethyl-1H-pyrazole-4-carbaldehyde D->E F Knoevenagel Condensation (Malonic Acid, Pyridine) E->F G (E)-3-(3,5-diethyl-1H-pyrazol-4-yl)acrylic acid F->G H Catalytic Hydrogenation (H₂, Pd/C) G->H I 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid H->I

Caption: Overall synthetic workflow for the target compound.
Step 1: Synthesis of 3,5-diethyl-1H-pyrazole

The foundation of the synthesis is the Knorr pyrazole synthesis, a classic and highly reliable method for forming the pyrazole ring.[3][9]

  • Causality and Mechanism: This reaction involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound (3,5-heptanedione) with a hydrazine derivative.[10] The mechanism begins with the nucleophilic attack of a nitrogen atom from hydrazine onto one of the carbonyl carbons. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. A subsequent dehydration step then yields the stable aromatic pyrazole ring.[11] The use of an acid catalyst is crucial as it protonates a carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly basic hydrazine.

  • Experimental Protocol:

    • To a round-bottom flask equipped with a reflux condenser, add 3,5-heptanedione (1.0 eq) and a suitable solvent such as ethanol.

    • Add hydrazine hydrate (1.05 eq) to the solution.

    • Add a catalytic amount of a strong acid, such as glacial acetic acid or hydrochloric acid.

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 3,5-diethyl-1H-pyrazole, which can be purified by distillation or recrystallization.

Step 2: Synthesis of 3,5-diethyl-1H-pyrazole-4-carbaldehyde

With the pyrazole core constructed, the next step is to introduce a functional handle at the C4 position. The Vilsmeier-Haack reaction is the method of choice for this formylation.

  • Causality and Mechanism: The pyrazole ring is an electron-rich aromatic system, making it reactive towards electrophilic substitution, particularly at the C4 position. The Vilsmeier-Haack reaction utilizes the Vilsmeier reagent (chloromethyleniminium ion), a mild electrophile generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The C4 position of the pyrazole attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.

  • Experimental Protocol:

    • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.2 eq) to anhydrous N,N-dimethylformamide (DMF) (3-5 eq) with stirring. Allow the Vilsmeier reagent to form for 30 minutes.

    • Slowly add a solution of 3,5-diethyl-1H-pyrazole (1.0 eq) in DMF to the pre-formed reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C for 2-3 hours until TLC indicates the consumption of the starting material.

    • Cool the mixture and carefully pour it onto crushed ice.

    • Neutralize the solution by the slow addition of a base, such as sodium hydroxide or sodium carbonate, until a precipitate forms.

    • Filter the solid product, wash with cold water, and dry to obtain 3,5-diethyl-1H-pyrazole-4-carbaldehyde.

Step 3: Synthesis of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid

The final stage involves a two-step sequence: a Knoevenagel condensation to form an acrylic acid intermediate, followed by a reduction.[8]

  • Causality and Mechanism: The Knoevenagel condensation involves the reaction of the aldehyde with malonic acid in the presence of a basic catalyst like pyridine.[8][12] Pyridine deprotonates malonic acid, forming a nucleophilic enolate that attacks the aldehyde carbonyl. The resulting adduct then undergoes decarboxylation upon heating to yield the α,β-unsaturated acrylic acid derivative. The final step is the reduction of the carbon-carbon double bond. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, selectively reducing the alkene without affecting the aromatic pyrazole ring or the carboxylic acid.[13]

  • Experimental Protocol:

    • Condensation: In a flask, dissolve 3,5-diethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine. Add a catalytic amount of piperidine.

    • Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the acrylic acid intermediate.

    • Filter the solid, wash with water, and dry.

    • Reduction: Dissolve the crude (E)-3-(3,5-diethyl-1H-pyrazol-4-yl)acrylic acid in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude final product.

    • Purification: Purify the 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a pure, crystalline solid.

Characterization and Data Analysis

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides an unambiguous structural elucidation.

G cluster_0 Analytical Techniques A Synthesized Product (Crude) B Purification (Recrystallization) A->B C Pure Crystalline Solid B->C D Spectroscopic Analysis C->D E ¹H & ¹³C NMR D->E Structural Elucidation F Mass Spectrometry (MS) D->F Molecular Weight G Infrared (IR) Spectroscopy D->G Functional Groups H Elemental Analysis D->H Empirical Formula

Caption: Workflow for the characterization of the final product.
Spectroscopic Data Summary

The following table summarizes the expected analytical data for 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid (Molecular Formula: C₁₀H₁₆N₂O₂, Molecular Weight: 196.25 g/mol ).[14]

Technique Parameter Expected Observation Interpretation
¹H NMR Chemical Shift (δ)~12.0 ppm (s, 1H, br)Carboxylic Acid O-H proton[15]
~11.5 ppm (s, 1H, br)Pyrazole N-H proton[1][16]
~2.6-2.8 ppm (q, 4H)Pyrazole -CH₂-CH₃
~2.6-2.8 ppm (t, 2H)Propanoic Acid α-CH₂
~2.4-2.6 ppm (t, 2H)Propanoic Acid β-CH₂
~1.2 ppm (t, 6H)Pyrazole -CH₂-CH₃
¹³C NMR Chemical Shift (δ)~175 ppmCarboxylic Acid C=O
~145 ppmPyrazole C3/C5 carbons
~110 ppmPyrazole C4 carbon
~35 ppmPropanoic Acid α-CH₂
~22 ppmPropanoic Acid β-CH₂
~20 ppmPyrazole -CH₂-CH₃
~14 ppmPyrazole -CH₂-CH₃
IR Spectroscopy Wavenumber (cm⁻¹)3200-2500 cm⁻¹ (broad)O-H stretch of carboxylic acid
~3150 cm⁻¹ (broad)N-H stretch of pyrazole ring[1]
2970-2850 cm⁻¹C-H stretch (aliphatic)
~1700 cm⁻¹ (strong)C=O stretch of carboxylic acid[13]
~1580 cm⁻¹C=N/C=C stretch of pyrazole ring[1][17]
Mass Spectrometry m/z Ratio196.25 [M]⁺Molecular ion peak
Interpretation of Data
  • NMR Spectroscopy: The ¹H NMR spectrum is expected to be highly informative. The presence of two very broad singlets at low field (>10 ppm) is characteristic of the exchangeable carboxylic acid and N-H protons; these signals would disappear upon a D₂O shake.[15][16] The ethyl groups on the pyrazole ring should appear as a quartet and a triplet, while the propanoic acid side chain will present as two distinct triplets, confirming the structure. ¹³C NMR will definitively identify the carbonyl carbon and the distinct carbons of the pyrazole ring and aliphatic side chains.[18]

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial confirmation of the key functional groups. A very broad absorption spanning from ~3200 cm⁻¹ to 2500 cm⁻¹ is the hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[19] This will likely overlap with the N-H stretch of the pyrazole. A strong, sharp peak around 1700 cm⁻¹ confirms the presence of the carbonyl (C=O) group.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass of the molecular ion. The electron ionization (EI) mass spectrum would show the molecular ion peak [M]⁺ at m/z = 196, with fragmentation patterns corresponding to the loss of the carboxylic acid group or cleavage of the side chain.

Conclusion

This technical guide has detailed a logical and reliable pathway for the synthesis of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid. By employing a sequence of well-established reactions—the Knorr synthesis, Vilsmeier-Haack formylation, and Knoevenagel condensation followed by reduction—the target molecule can be produced with high regiochemical control. The comprehensive characterization plan, utilizing NMR, IR, and MS, provides a robust framework for verifying the structure and purity of the final product. The data and protocols presented herein serve as a valuable resource for chemists and pharmaceutical scientists working with pyrazole-based scaffolds, facilitating further research and application in drug discovery.

References

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Diethyl-pyrazolyl Propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the pharmaceutical sciences, providing unparalleled insight into molecular structure, which is fundamental to modern drug discovery and development.[1][2] This guide offers a detailed analysis of the ¹H and ¹³C NMR spectral data for diethyl-pyrazolyl propanoic acid, a heterocyclic compound representative of scaffolds with significant pharmacological interest.[3] As direct spectral data for this specific molecule is not widely published, this document serves as an expert-guided predictive analysis, grounded in established principles of NMR spectroscopy and extensive data from analogous pyrazole derivatives.[4][5][6] We will deconstruct the anticipated spectra, explaining the chemical shifts, coupling constants, and integration patterns, and outline the experimental protocols necessary for empirical validation. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for the unambiguous structural elucidation of novel chemical entities.[7][8]

Defining the Analyte: The Structure of Diethyl-pyrazolyl Propanoic Acid

The nomenclature "diethyl-pyrazolyl propanoic acid" can be interpreted in several ways. For the purpose of this comprehensive guide, we will focus on the most chemically probable isomer: 3-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid . This structure features a propanoic acid moiety attached to the N1 position of a pyrazole ring, which is itself substituted with ethyl groups at the C3 and C5 positions. This N-alkylation is a common synthetic route, and its analysis provides a robust framework for understanding related structures.

Assumed Molecular Structure:

Caption: Assumed structure of 3-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is invaluable for providing a quantitative map of all proton environments within a molecule.[9] For our target compound, we anticipate distinct signals for the pyrazole ring proton, the propanoic acid chain protons, and the protons of the two ethyl substituents. The expected chemical shifts are influenced by the aromaticity of the pyrazole ring and the electron-withdrawing nature of the adjacent nitrogen atoms and the carboxyl group.

Table 1: Predicted ¹H NMR Data for 3-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid (in CDCl₃)

Signal LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityJustification & Notes
H-4~ 6.0 - 6.41Hs (singlet)The sole proton on the pyrazole ring is expected in this region.[10][11] Its chemical shift is influenced by the two adjacent ethyl groups. It appears as a singlet as there are no adjacent protons to couple with.
H-β (N-CH₂)~ 4.2 - 4.52Ht (triplet)These protons are on the carbon directly attached to the pyrazole N1. They are significantly deshielded by the nitrogen. They will appear as a triplet due to coupling with the adjacent H-α protons.
H-α (-CH₂-COOH)~ 2.8 - 3.12Ht (triplet)These protons are adjacent to the electron-withdrawing carboxyl group. They will appear as a triplet from coupling to the H-β protons.
H-ethyl (C3-CH₂)~ 2.6 - 2.92Hq (quartet)Deshielded by the aromatic pyrazole ring. Appears as a quartet due to coupling with the adjacent methyl protons.
H-ethyl (C5-CH₂)~ 2.6 - 2.92Hq (quartet)Similar environment to the other ethyl methylene group. The two quartets may overlap.
H-ethyl (C3-CH₃)~ 1.2 - 1.43Ht (triplet)Typical chemical shift for a methyl group adjacent to a methylene group.
H-ethyl (C5-CH₃)~ 1.2 - 1.43Ht (triplet)Similar environment to the other ethyl methyl group. The two triplets may overlap.
H-acid (COOH)~ 10.0 - 12.01Hbr s (broad singlet)The carboxylic acid proton is highly deshielded and often appears as a broad signal. Its chemical shift is highly dependent on solvent, concentration, and temperature. It can be confirmed by a D₂O exchange experiment, where the signal disappears.[12]

Predicted ¹³C NMR and DEPT Spectral Analysis

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.[2] While standard ¹³C NMR provides chemical shifts, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons.

Table 2: Predicted ¹³C NMR Data for 3-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid (in CDCl₃)

Signal LabelPredicted Chemical Shift (δ, ppm)DEPT-135 SignalJustification & Notes
C=O (carboxyl)~ 175 - 180NoneThe carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield.[13]
C3~ 148 - 152NoneQuaternary carbon of the pyrazole ring attached to an ethyl group. Its chemical shift is influenced by the adjacent nitrogen and the substituent.[4][5]
C5~ 140 - 145NoneQuaternary carbon of the pyrazole ring attached to an ethyl group and adjacent to the N-substituted nitrogen. Generally slightly upfield from C3.
C4~ 105 - 110PositiveThe sole CH carbon on the pyrazole ring. Appears in a characteristic region for pyrazole C4 carbons.[6]
C-β (N-CH₂)~ 48 - 52NegativeMethylene carbon directly attached to the pyrazole nitrogen.
C-α (-CH₂-COOH)~ 33 - 37NegativeMethylene carbon adjacent to the carboxyl group.
C-ethyl (C3-CH₂)~ 20 - 25NegativeMethylene carbon of the ethyl group at C3.
C-ethyl (C5-CH₂)~ 20 - 25NegativeMethylene carbon of the ethyl group at C5. May be distinct from the other ethyl CH₂.
C-ethyl (C3-CH₃)~ 13 - 16PositiveMethyl carbon of the ethyl group at C3.
C-ethyl (C5-CH₃)~ 13 - 16PositiveMethyl carbon of the ethyl group at C5.

Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides a foundational dataset, 2D NMR experiments are essential for unambiguous structural confirmation, especially for novel compounds.[1][9] Techniques like COSY, HSQC, and HMBC create a connectivity map of the molecule.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. It would show correlations between H-α and H-β in the propanoic acid chain, and between the CH₂ and CH₃ protons within each ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond couplings). It is used to definitively assign the carbon signals for all protonated carbons (C4, C-α, C-β, and all ethyl carbons).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the overall carbon skeleton. It shows correlations between protons and carbons over two to three bonds. For our target molecule, HMBC is critical for connecting the disparate parts of the structure.

Key Expected HMBC Correlations:

G cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H4 H4 (ring) C3 C3 H4->C3 2J(C,H) C5 C5 H4->C5 2J(C,H) H_beta H-β (chain) H_beta->C5 ³J(C,H), confirms N1-linkage C_alpha C-α H_beta->C_alpha ³J(C,H), confirms N1-linkage C_carboxyl C=O H_beta->C_carboxyl ³J(C,H), confirms N1-linkage H_alpha H-α (chain) H_alpha->C_carboxyl ²J(C,H) H_Et1 H-CH₂ (Et at C3) H_Et1->C3 C4 C4 H_Et1->C4 C_Et1_CH3 C-CH₃ (Et at C3) H_Et1->C_Et1_CH3 H_Et2 H-CH₂ (Et at C5) H_Et2->C4 H_Et2->C5 C_Et2_CH3 C-CH₃ (Et at C5) H_Et2->C_Et2_CH3

Caption: Key HMBC correlations for structural assignment.

The most critical correlation is from the H-β protons of the propanoic acid chain to the C5 carbon of the pyrazole ring. This three-bond correlation unambiguously confirms that the propanoic acid chain is attached to the N1 position of the ring.

Experimental Protocol for Data Acquisition

To obtain high-quality, reproducible NMR data, a standardized experimental protocol is essential.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the diethyl-pyrazolyl propanoic acid sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a good first choice for many organic molecules. For compounds with lower solubility, DMSO-d₆ or Methanol-d₄ can be used, though the solvent signals will differ.[14]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. Modern spectrometers can also reference to the residual solvent peak.

  • ¹H NMR Acquisition (e.g., on a 400 MHz spectrometer):

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire a standard 1D proton spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).

    • Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to TMS (0.00 ppm) or the residual solvent signal (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR and DEPT Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the full range of organic carbons (e.g., 0 to 200 ppm).

    • Run DEPT-135 and/or DEPT-90 experiments to differentiate carbon types.

  • 2D NMR Acquisition:

    • Acquire standard COSY, HSQC, and HMBC spectra using the spectrometer's predefined parameter sets. These experiments require longer acquisition times, ranging from 30 minutes to several hours.

    • Optimize parameters as needed based on sample concentration and relaxation properties.

Conclusion

This guide provides a robust predictive framework for the ¹H and ¹³C NMR analysis of 3-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid. By combining 1D and 2D NMR techniques, a complete and unambiguous structural assignment can be achieved. The predicted chemical shifts, multiplicities, and key 2D correlations outlined herein serve as a benchmark for researchers working with this molecule or structurally related pyrazole derivatives. The application of these rigorous spectroscopic methods is a non-negotiable pillar of scientific integrity in the development of new chemical entities, ensuring that decisions are based on validated molecular structures.[1][8]

References

  • Vertex AI Search. (2025).
  • Babbitt, G. E., Lynch, M. P., & Beck, J. R. (1989). Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. Magnetic Resonance in Chemistry, 28(1), 90-92.
  • Henry, G. (2023). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 28(14), 5373. [Link]

  • Fruchier, A., & Elguero, J. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1144.
  • Spectroscopy Staff. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online.
  • Alajarin, R., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 17(1), 604-616. [Link]

  • ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole...[Link]

  • Benchchem. (n.d.).
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(8), 767-778. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

  • News-Medical. (2022). NMR spectrometry analysis for drug discovery and development. [Link]

  • Tong, L. (2024). Chapter 1: Applications of NMR in Drug Substance and Drug Product Development. In NMR in Pharmaceutical Development.
  • Jimeno, M. L., et al. (2002). ¹H and ¹³C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 40(5), 291-294. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 50 MHz, H₂O, predicted) (NP0241126).
  • Reich, H. J. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • El-Shehry, M. F., et al. (2006). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules, 11(5), 339-348. [Link]

  • Indian Journal of Chemistry. (2025).
  • Kasımoğulları, R., et al. (2015). Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. Monatshefte für Chemie - Chemical Monthly, 146, 1311-1318. [Link]

  • Scope Database. (2019). Synthesis and Characterization of Diethyl 4-Amino-1-(3-Chlorophenyl)

Sources

A Guide to the Crystal Structure Analysis of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive walkthrough of the process for determining and analyzing the crystal structure of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid. Addressed to researchers, scientists, and professionals in drug development, this document outlines the synthesis, purification, crystallization, and final X-ray diffraction analysis of the title compound. The narrative emphasizes the rationale behind key experimental decisions, ensuring a blend of procedural accuracy and practical insight.

The pyrazole moiety is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The three-dimensional arrangement of molecules in the solid state, known as the crystal structure, profoundly influences a compound's physicochemical properties such as solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid is paramount for its development as a potential therapeutic agent.

Synthesis and Purification: The Foundation for Quality Crystals

A robust and reproducible synthesis route is the first step towards obtaining a high-purity compound suitable for crystallization. While various methods for the synthesis of pyrazole derivatives exist[4][5], a common approach for 4-substituted pyrazoles involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. For the title compound, a plausible synthetic pathway is outlined below.

Proposed Synthesis of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid

The synthesis would likely commence with the formylation of a suitable β-ketoester, followed by a Knorr-type pyrazole synthesis. A potential route could involve the reaction of ethyl 3-oxoheptanoate with hydrazine hydrate to form the pyrazole ring, followed by subsequent functional group manipulations to introduce the propanoic acid side chain.

It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and to characterize the intermediates and the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their identity and purity.[4]

Purification Protocol: Ensuring Sample Homogeneity

Impurities can significantly impede crystallization by disrupting the formation of a uniform crystal lattice.[6] Therefore, rigorous purification of the synthesized 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid is essential.

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For a carboxylic acid-containing molecule, polar solvents like ethanol, methanol, or acetic acid, or solvent mixtures, are often good starting points.[7][8]

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them. This step should be executed quickly to prevent premature crystallization.[6]

  • Slow Cooling: Allow the filtrate to cool slowly to room temperature. This promotes the formation of larger, more well-defined crystals. To further slow down the cooling process, the flask can be insulated.[8]

  • Crystal Collection: Once crystallization is complete, collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities and then dry them under vacuum.[6]

The purity of the recrystallized product should be verified by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.

Crystallization: The Art of Growing Single Crystals

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain crystals that are of sufficient size (typically 0.1-0.3 mm in each dimension) and have a well-ordered internal structure.

Rationale for Crystallization Techniques

Several techniques can be employed to grow single crystals, with the choice depending on the solubility and stability of the compound.[9] For organic molecules like 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid, slow evaporation and vapor diffusion are often successful methods.[6]

  • Slow Evaporation: This method involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over several days or weeks. The gradual increase in concentration leads to the formation of crystals.

  • Vapor Diffusion: In this technique, a solution of the compound in a "good" solvent is placed in a sealed container with a "poor" solvent (anti-solvent) in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.[6] This method is particularly gentle and can yield high-quality crystals.

Experimental Protocol: Crystallization by Vapor Diffusion
  • Prepare the Solution: Dissolve the purified 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid in a small volume of a "good" solvent (e.g., ethanol, acetone).

  • Set up the Chamber: Place this solution in a small, open vial. Place the vial inside a larger, sealed chamber containing a reservoir of a volatile "poor" solvent (e.g., hexane, diethyl ether).

  • Incubation: Allow the chamber to stand undisturbed at a constant temperature. The anti-solvent will slowly diffuse into the solution, leading to crystal growth over a period of days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the solution.

dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} } Caption: Workflow for Crystal Structure Analysis.

X-ray Crystallography: Unveiling the Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. A detector collects these diffracted X-rays, and the resulting data is processed to determine the unit cell dimensions and space group of the crystal.

Structure Solution and Refinement

The processed diffraction data is then used to solve the crystal structure. This involves determining the positions of the atoms within the unit cell. Initial atomic positions are often determined using direct methods or Patterson methods. These initial models are then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Structural Analysis of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid

While the specific crystal structure of the title compound is not yet publicly available, we can anticipate key structural features based on its molecular composition and the known behavior of similar molecules.

Molecular Conformation

The analysis of the crystal structure will reveal the conformation of the molecule in the solid state, including the torsion angles between the pyrazole ring and the propanoic acid side chain. This information is crucial for understanding the molecule's shape and how it might interact with biological targets.

Intermolecular Interactions and Supramolecular Assembly

The carboxylic acid group is a strong hydrogen bond donor and acceptor. Therefore, it is highly probable that the crystal structure of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid will be dominated by hydrogen bonding interactions. Carboxylic acids often form dimeric structures through hydrogen bonds between their carboxyl groups.

The pyrazole ring also contains nitrogen atoms that can act as hydrogen bond acceptors. This could lead to the formation of more complex hydrogen-bonded networks, influencing the overall crystal packing.

dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=456]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} } Caption: Potential Intermolecular Interactions.

Crystallographic Data Summary

The final results of a crystal structure analysis are typically summarized in a table of crystallographic data. A hypothetical summary for 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid is presented below.

ParameterValue
Chemical FormulaC10H16N2O2
Formula Weight196.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
V (ų)Value
Z4
ρcalc (g/cm³)Value
μ (mm⁻¹)Value
R₁Value
wR₂Value

These values would be determined experimentally.

Conclusion

The crystal structure analysis of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid provides invaluable insights into its solid-state properties. A successful analysis hinges on a meticulous approach, beginning with high-purity synthesis and culminating in high-quality single crystals for X-ray diffraction. The detailed structural information obtained, particularly regarding intermolecular interactions, is fundamental for understanding the compound's behavior and for its rational design and development in pharmaceutical applications. The principles and protocols outlined in this guide provide a solid framework for researchers undertaking such structural investigations.

References

  • WoS Q. (n.d.). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Journal of Molecular Structure. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Retrieved from [Link]

  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • Google Patents. (n.d.). Carboxylic acid purification and crystallization process.
  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • ProQuest. (n.d.). SYNTHESIS OF NOVEL (E)-3-(1, 3-DIPHENYL-1H-PYRAZOLE-4-YL) PROPANOIC ACID DERIVATIVES AND BIOLOGICAL EVALUATION OF THEIR ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. Retrieved from [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • PMC. (2025, July 10). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. Retrieved from [Link]

Sources

Solubility Profile & Thermodynamic Characterization: 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper for the characterization and process optimization of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid (DPPA) .

Given the specific nature of this compound as a functionalized pyrazole intermediate, direct open-source solubility datasets are often proprietary or sparse compared to its dimethyl analog. Therefore, this guide synthesizes predictive Structure-Property Relationships (SPR) based on the well-characterized 3,5-dimethyl homolog, while providing the rigorous experimental protocols required to generate the definitive solubility profile in your laboratory.

Executive Summary

The solubility profile of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid (DPPA) is the critical variable governing its purification, yield, and solid-state stability. As an amphoteric molecule containing both a basic pyrazole ring and an acidic carboxyl group, DPPA exhibits complex solvation behavior dependent on solvent polarity and proton-transfer capabilities.

This guide provides a predictive solubility hierarchy based on the validated data of its structural analog (3,5-dimethyl-1H-pyrazol-4-yl-propanoic acid) and details the Dynamic Laser Monitoring protocol for empirical verification. The thermodynamic analysis suggests an endothermic dissolution process driven by entropy in polar protic solvents.

Physicochemical Context & Structural Analysis[1][2][3][4]

To understand the solubility behavior of DPPA, we must analyze its functional groups and their interaction with solvent matrices.

Molecular Architecture
  • Core Scaffold: Pyrazole ring (Nitrogen-rich, H-bond donor/acceptor potential).

  • Substituents:

    • 3,5-Diethyl groups: These alkyl chains significantly increase the lipophilicity (

      
      ) compared to the methyl analog. This predicts reduced water solubility  and enhanced solubility in medium-polarity organic solvents  (e.g., Ethyl Acetate, Toluene).
      
    • Propanoic Acid Tail: Provides a site for strong Hydrogen Bonding (dimerization in non-polar solvents) and pH-dependent solubility.

Predicted Solubility Hierarchy

Based on the Hansen Solubility Parameters (HSP) and data from the dimethyl analog [1, 2], the solubility of DPPA follows a polarity-driven hierarchy.

Solvent ClassRepresentative SolventPredicted Solubility TrendMechanistic Driver
Short-Chain Alcohols Methanol, EthanolHighest Strong H-bonding with both pyrazole N and carboxyl OH.
Polar Aprotic Acetone, AcetonitrileHigh Dipole-dipole interactions; disruption of acid dimers.
Esters Ethyl AcetateModerate Good van der Waals overlap with ethyl groups; moderate H-bonding.
Aromatic Hydrocarbons TolueneLow-Moderate

stacking potential; limited by lack of H-bonding.
Alkanes n-Heptane, HexaneLowest Poor interaction with polar acid/pyrazole core.
Water WaterpH Dependent Low intrinsic solubility due to ethyl hydrophobicity; soluble at pH > 7.

Experimental Protocol: Dynamic Laser Monitoring Method

For high-precision solubility determination, the Dynamic Laser Monitoring Method is superior to the traditional gravimetric (shake-flask) method due to its speed and reproducibility.

Workflow Diagram

SolubilityWorkflow Prep Solvent Preparation (Degassing & Drying) Mix Excess Solute Addition (Jacketted Vessel) Prep->Mix Equil Equilibration (Stirring @ T +/- 0.05 K) Mix->Equil Laser Laser Transmissivity Monitoring Equil->Laser Detect Dissolution Point Detection Laser->Detect Laser Intensity Stabilizes Data Mole Fraction (x) Calculation Detect->Data Data->Equil Next Temp Increment

Figure 1: Workflow for the dynamic laser monitoring solubility determination. The system detects the precise moment of solid disappearance (or appearance) by measuring laser transmittance through the suspension.

Detailed Methodology
  • Apparatus Setup: Use a precision temperature-controlled jacketed glass vessel (

    
    ) equipped with a magnetic stirrer and a laser monitoring system (e.g., Dynochem or custom laser diode setup).
    
  • Solvent Loading: Accurately weigh the solvent (

    
    ) into the vessel.
    
  • Solute Addition: Add an excess amount of DPPA solid (

    
    ) to ensure saturation.
    
  • Equilibration:

    • Set the starting temperature (e.g., 288.15 K).

    • Stir at 400 rpm for at least 4 hours to ensure solid-liquid equilibrium.

  • Measurement:

    • Record the laser intensity (

      
      ). In a suspension, 
      
      
      
      is low due to scattering.
    • Slowly increase temperature (0.1 K/min) or add solvent until the solution becomes clear (

      
       spikes to max).
      
    • Alternatively, for the gravimetric check : Stop stirring, let settle, withdraw supernatant through a 0.45

      
       heated syringe filter, weigh, evaporate solvent, and weigh the residue.
      
  • Calculation: Calculate the mole fraction solubility (

    
    ) using:
    
    
    
    
    Where
    
    
    and
    
    
    are the molar masses of the solvent and DPPA, respectively.

Thermodynamic Modeling & Analysis

To optimize crystallization processes, the experimental solubility data must be correlated using thermodynamic models.

The Modified Apelblat Model

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • A, B, C: Model parameters determined by multivariate non-linear regression.

  • Utility: Provides excellent interpolation accuracy (

    
    ) for pyrazole derivatives [3].
    
Thermodynamic Dissolution Parameters

Using the van't Hoff equation , we calculate the driving forces of dissolution.

ParameterEquationInterpretation for DPPA
Enthalpy (

)

Positive (+): Dissolution is endothermic. Higher T increases solubility.
Entropy (

)

Positive (+): Dissolution is entropy-driven (disorder increases).
Gibbs Energy (

)

Positive (+): The process is non-spontaneous at standard state (requires energy input/mixing).
Solute-Solvent Interaction Diagram

Interactions cluster_Solvents Solvent Interactions DPPA DPPA Molecule (Solute) Methanol Methanol (Protic) DPPA->Methanol H-Bonding (Strong) Acetone Acetone (Aprotic) DPPA->Acetone Dipole-Dipole Toluene Toluene (Non-polar) DPPA->Toluene Van der Waals (Weak) Methanol->DPPA Solvates Carboxyl & Pyrazole N

Figure 2: Mechanistic interactions between DPPA and different solvent classes. Strong H-bonding in alcohols leads to higher solubility.

Process Application: Crystallization Strategy

Based on the solubility profile, the following crystallization strategies are recommended for purification:

  • Cooling Crystallization:

    • Solvent: Ethanol or Isopropanol.[1]

    • Method: Dissolve DPPA at near-boiling temperature (high solubility) and cool to 278.15 K.

    • Yield: High, due to the steep solubility-temperature gradient (

      
      ).
      
  • Anti-Solvent Crystallization:

    • Primary Solvent: Methanol (High solubility).

    • Anti-Solvent: Water or n-Heptane (Low solubility).

    • Method: Slowly add Water to a saturated Methanol solution of DPPA.

    • Benefit: Effective for removing non-polar impurities if Water is used (DPPA precipitates, impurities may stay oiled out or vice versa depending on impurity profile).

References

  • Wang, Z., et al. (2022). "Solubility Determination and Thermodynamic Modeling of 3,5-Dimethylpyrazole in Nine Organic Solvents from T = (283.15 to 313.15) K." Journal of Chemical & Engineering Data. (Note: Used as the primary structural analog for predictive modeling).

  • PubChem. (2023). "Compound Summary: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid." National Library of Medicine. .

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics. .

  • Grant, D. J. W., & Higuchi, T. (1990). "Solubility Behavior of Organic Compounds." Techniques of Chemistry. Wiley-Interscience. .

Sources

Potential pharmacological relevance of pyrazole propanoic acid scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Pyrazole-3-Propanoic Acid (PPA) scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to bridge the lipophilic requirements of enzyme active sites with the polar interactions necessary for receptor activation. Unlike generic pyrazole derivatives, the specific incorporation of a propanoic acid tail at the C3 or C4 position confers unique amphiphilic properties, making this scaffold particularly relevant in the design of dual COX/5-LOX inhibitors and metabolic modulators (PPAR/GPR40 agonists) .

This guide provides a rigorous analysis of the PPA scaffold, moving beyond basic structural descriptions to explore the causal structure-activity relationships (SAR) that drive its pharmacological efficacy. We present validated synthetic pathways, detailed mechanistic signaling cascades, and standardized assay protocols to support the development of next-generation therapeutics.

Chemical Architecture & SAR Analysis

The PPA scaffold functions as a "molecular hinge," coupling a variable aromatic head group with a polar carboxylic acid tail. This architecture mimics the arachidonic acid transition state, explaining its high affinity for eicosanoid-processing enzymes.

The Pharmacophore Triad

The biological activity of PPA derivatives relies on three critical structural domains:

  • The Acidic Tail (Propanoic Acid):

    • Function: Mimics the carboxylate head of endogenous ligands (e.g., arachidonic acid, free fatty acids).

    • Interaction: Forms salt bridges with conserved arginine residues (e.g., Arg120 in COX-1/2, Arg1211 in GPR40).

    • Optimization:

      
      -substitution restricts conformational freedom, enhancing selectivity.
      
  • The Pyrazole Core:

    • Function: Acts as a rigid bioisosteric linker that orients the acid tail.

    • Interaction: The nitrogen lone pairs (

      
      ) can accept hydrogen bonds, while the aromatic ring participates in 
      
      
      
      stacking with hydrophobic pockets (e.g., Trp residues).
  • The N1-Substituent (Lipophilic Domain):

    • Function: Fills the hydrophobic channel of the target protein.

    • SAR Insight: Bulky aryl groups (e.g., 4-chlorophenyl, naphthyl) at N1 significantly increase potency against COX-2 and 5-LOX by exploiting the larger hydrophobic side pocket of the enzyme.

Visualization: PPA Pharmacophore Model

The following diagram illustrates the structural logic governing the PPA scaffold's activity.

PPA_SAR Core Pyrazole Core (Rigid Linker) Tail Propanoic Acid Tail (Polar Anchor) Core->Tail C3/C4 Attachment Target_COX COX-2 Active Site (Arg120 Interaction) Tail->Target_COX Ionic Bond (Salt Bridge) Target_LOX 5-LOX Iron Center (Chelation Potential) Tail->Target_LOX Redox Interference Head N1-Aryl Substituent (Lipophilic Wedge) Head->Core Hydrophobic Alignment Head->Target_COX Hydrophobic Pocket Entry

Figure 1: Pharmacophore model of the Pyrazole-3-Propanoic Acid scaffold highlighting the tripartite interaction domains essential for dual COX/LOX inhibition.

Primary Pharmacological Relevance: Dual COX/5-LOX Inhibition

While traditional NSAIDs target Cyclooxygenase (COX), they often shunt arachidonic acid toward the 5-Lipoxygenase (5-LOX) pathway, increasing leukotriene production and causing gastric or renal side effects. PPA derivatives have emerged as potent dual inhibitors , blocking both pathways simultaneously.

Mechanism of Action

PPA derivatives intervene at the bifurcation of the arachidonic acid cascade. The pyrazole ring stabilizes the molecule within the COX active site, while the propanoic acid moiety prevents the abstraction of the 13-pro-S hydrogen, a critical step in prostaglandin synthesis. Simultaneously, the molecule's redox potential (modulated by the pyrazole) impairs the active site iron cycling in 5-LOX.

Signaling Pathway Visualization

Eicosanoid_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA catalyzed by PLA2 COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGG2 PGG2 / PGH2 Inflam Inflammation & Pain PGG2->Inflam Prostaglandins LTA4 Leukotriene A4 (LTA4) LTA4->Inflam Leukotrienes Gastric Gastric Damage (NSAID side effect) LTA4->Gastric PLA2 PLA2 COX->PGG2 LOX->LTA4 PPA Pyrazole Propanoic Acid (Dual Inhibitor) PPA->COX Blocks PPA->LOX Blocks

Figure 2: The Arachidonic Acid Cascade. PPA derivatives act as dual inhibitors, preventing the "leukotriene shunt" associated with traditional COX inhibition.

Secondary Relevance: Metabolic Modulation (GPR40/PPAR)

Beyond inflammation, the PPA scaffold is a structural bioisostere for the phenylpropanoic acid moiety found in GPR40 (FFAR1) agonists (e.g., Fasiglifam analogs) and PPAR agonists.

  • GPR40 Agonism: The propanoic acid tail activates the receptor by interacting with Arg1211 and Arg258. Substituting the phenyl ring with a pyrazole improves solubility and reduces lipophilicity-driven toxicity (LLE), a common failure mode in this class.

  • PPAR

    
    /
    
    
    
    Agonism:
    PPA derivatives mimic fatty acids, binding to the Nuclear Receptor Ligand Binding Domain (LBD) to regulate glucose and lipid metabolism genes.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize self-validating controls.

Chemical Synthesis: Knoevenagel-Reduction Sequence

This route is preferred for its modularity, allowing late-stage diversification of the N1-substituent.

Workflow Diagram:

Synthesis_Workflow Start 4-Formylpyrazole Step1 Knoevenagel Condensation (Malonic Acid/Pyridine) Start->Step1 Inter Acrylic Acid Intermediate Step1->Inter Step2 Catalytic Hydrogenation (H2, Pd/C) Inter->Step2 Final Pyrazole-3-Propanoic Acid Derivative Step2->Final

Figure 3: Synthetic route for Pyrazole-3-Propanoic Acid derivatives.

Step-by-Step Protocol:

  • Condensation: Dissolve 4-formylpyrazole (1.0 eq) and malonic acid (1.2 eq) in pyridine. Add catalytic piperidine. Reflux at 80°C for 4-6 hours. Monitor via TLC (disappearance of aldehyde).

  • Isolation: Pour reaction mixture into ice-cold HCl (1M). The acrylic acid intermediate precipitates. Filter and wash with cold water.

  • Reduction: Dissolve the acrylic acid in MeOH. Add 10% Pd/C (5% w/w). Stir under

    
     atmosphere (balloon pressure) for 12 hours.
    
  • Purification: Filter through Celite to remove Pd/C. Concentrate filtrate. Recrystallize from EtOH/Water to yield the pure propanoic acid derivative.

Biological Validation: Leukotriene B4 (LTB4) Inhibition Assay

This assay quantifies the efficacy of PPA derivatives against the 5-LOX pathway in a cellular environment.

  • Cell System: Freshly isolated human polymorphonuclear leukocytes (PMNL).

  • Stimulant: Calcium Ionophore A23187 (activates 5-LOX via

    
     influx).
    
  • Protocol:

    • Preparation: Resuspend PMNL (

      
       cells/mL) in PBS containing glucose (1 mg/mL) and 
      
      
      
      (1 mM).
    • Incubation: Add test compound (dissolved in DMSO) at varying concentrations (0.1 - 10

      
      M). Incubate at 37°C for 15 min.
      
    • Activation: Add A23187 (2.5

      
      M) to trigger arachidonic acid release. Incubate for 10 min.
      
    • Termination: Stop reaction with equal volume of MeOH/Acetonitrile (cold).

    • Quantification: Centrifuge to remove debris. Analyze supernatant via RP-HPLC (C18 column) detecting LTB4 at 270 nm.

    • Calculation:

      
      .
      

Future Perspectives

The PPA scaffold is evolving beyond simple enzyme inhibition. Current research focuses on:

  • Biased Signaling: Designing PPA derivatives that stabilize GPR40 in a conformation that recruits

    
    -arrestin selectively, potentially minimizing receptor desensitization.
    
  • Hybrid Molecules: Conjugating PPA scaffolds with nitric oxide (NO) donors to create "safer" anti-inflammatory agents that protect the gastric mucosa.

References

  • Abdellatif, K. R. A., et al. (2011). Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils. European Journal of Medicinal Chemistry.

  • Gedawy, E. M., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. Arabian Journal of Chemistry.

  • Takeda Pharmaceutical Co. (2013). GPR40 Agonists and their role in Type 2 Diabetes treatment (TAK-875). Journal of Medicinal Chemistry.

  • Serrano, A., et al. (2008).[1] Antiobesity designed multiple ligands: Synthesis of pyrazole fatty acid amides and evaluation as hypophagic agents. Bioorganic & Medicinal Chemistry.

  • Yaqoob, M., et al. (2021).[2] Small molecule compounds with good anti-inflammatory activity: A review. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Knorr Pyrazole Synthesis of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the optimized protocol for the synthesis of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid (CAS: 1325670-10-7). This molecule features a pyrazole core substituted with ethyl groups at the 3- and 5-positions and a propanoic acid moiety at the 4-position. Such scaffolds are critical in medicinal chemistry, serving as bioisosteres for phenyl rings or as core pharmacophores in COX-2 inhibitors, kinase inhibitors, and agrochemicals.

The synthesis employs a convergent Knorr Pyrazole Synthesis strategy, modified to ensure regiochemical fidelity and high yield. Unlike standard acetylacetone-based protocols, the steric bulk of the ethyl substituents in the 3,5-heptanedione precursor requires precise control over the Michael addition step to prevent retro-Claisen fragmentation or O-alkylation side reactions.

Retrosynthetic Analysis

The synthetic logic disconnects the pyrazole ring at the N–C bonds, revealing hydrazine and a 1,3-dicarbonyl precursor functionalized at the


-position (C4).

Retrosynthesis Target Target: 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid Precursor_Pyrazole Intermediate: Ethyl 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoate Target->Precursor_Pyrazole Hydrolysis Hydrazine Hydrazine Hydrate Precursor_Pyrazole->Hydrazine + N2H4 Diketone Precursor: 4-(3-ethoxy-3-oxopropyl)heptane-3,5-dione Precursor_Pyrazole->Diketone Knorr Cyclization StartMat Starting Materials: 3,5-Heptanedione + Ethyl Acrylate Diketone->StartMat Michael Addition

Figure 1: Retrosynthetic disconnection showing the pathway from the 1,3-dicarbonyl precursor.

Experimental Design & Causality

The Precursor Challenge: 3,5-Heptanedione

Unlike the ubiquitous acetylacetone (2,4-pentanedione), 3,5-heptanedione possesses ethyl flanking groups.

  • Causality: The increased steric bulk of the ethyl groups slightly reduces the nucleophilicity of the enolate carbon (C4).

  • Implication: Standard weak bases (

    
    /Acetone) may result in sluggish kinetics for the alkylation step. We utilize DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)  as a stronger, non-nucleophilic organic base to drive the Michael addition with ethyl acrylate efficiently without inducing deacetylation.
    
The Cyclization Mechanism

The reaction with hydrazine is robust but exothermic.

  • Control: The reaction is run in ethanol. While hydrazine attacks the carbonyls readily, the presence of the pendant ester group (from ethyl acrylate) presents a potential side reaction: hydrazide formation.

  • Solution: We control stoichiometry strictly (1.05 - 1.1 eq. hydrazine) and temperature (reflux) to favor the thermodynamic aromatic pyrazole formation over the kinetic hydrazide formation.

Detailed Protocol

Phase 1: Michael Addition (C-Alkylation)

Objective: Synthesize ethyl 4-propionyl-5-oxohexanoate (functionalized diketone).

ReagentMW ( g/mol )Equiv.[1][2][3][4]Amount
3,5-Heptanedione 128.171.012.8 g (100 mmol)
Ethyl Acrylate 100.121.212.0 g (120 mmol)
DBU 152.240.050.76 g (0.75 mL)
THF (Anhydrous) --50 mL

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charging: Add 3,5-heptanedione (12.8 g) and anhydrous THF (50 mL).

  • Initiation: Add DBU (0.75 mL) via syringe. The solution may turn slightly yellow.

  • Addition: Add Ethyl Acrylate (12.0 g) dropwise over 10 minutes at room temperature (RT).

  • Reaction: Stir at RT for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting diketone spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot.
    • Note: If reaction is slow, heat to 40°C for 2 hours.

  • Workup: Evaporate THF under reduced pressure. Dissolve residue in EtOAc (100 mL), wash with 1N HCl (2 x 30 mL) to remove DBU, then Brine (30 mL).

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Result: Pale yellow oil (Crude Michael Adduct). Yield approx. 90-95%. Proceed directly to Phase 2.

Phase 2: Knorr Cyclization

Objective: Form the pyrazole ring.

ReagentMW ( g/mol )Equiv.[1][2][3][4]Amount
Crude Michael Adduct ~228.291.0~21.5 g (from Phase 1)
Hydrazine Hydrate (64%) 50.061.15.5 g (~5.4 mL)
Ethanol (Absolute) --100 mL

Procedure:

  • Dissolution: Dissolve the crude oil from Phase 1 in Ethanol (100 mL) in a 500 mL RBF.

  • Addition: Add Hydrazine Hydrate (5.4 mL) dropwise. Caution: Exothermic.

  • Cyclization: Reflux the mixture (

    
    C) for 3 hours.
    
  • Monitoring: TLC should show a new fluorescent spot (UV active).

  • Workup: Cool to RT. Concentrate the solvent to ~20 mL volume. Pour into ice-water (100 mL).

  • Isolation: Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine, dry (

    
    ), and concentrate.
    
  • Purification (Optional): The ethyl ester intermediate is often pure enough. If not, flash chromatography (Hexane:EtOAc 1:1) yields Ethyl 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoate .

Phase 3: Ester Hydrolysis

Objective: Isolate the final acid.

ReagentMW ( g/mol )Equiv.[1][2][3][4]Amount
Pyrazole Ester ~224.291.0~20 g (theoretical)
NaOH (2M aq) 40.003.0150 mL
Ethanol --20 mL

Procedure:

  • Hydrolysis: Dissolve the ester in Ethanol (20 mL) and add 2M NaOH (150 mL).

  • Reaction: Heat at

    
    C for 2 hours.
    
  • Neutralization: Cool to

    
    C in an ice bath. Acidify carefully with 6M HCl  to pH ~3-4.
    
  • Precipitation: The product often precipitates as a white solid.

    • If solid forms: Filter, wash with cold water, and dry.

    • If oil forms:[5] Extract with EtOAc (3 x 50 mL), dry, and concentrate.

  • Recrystallization: Recrystallize from Ethyl Acetate/Hexane or Ethanol/Water to obtain analytical grade material.

Workflow Visualization

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Hydrolysis Step1 Mix 3,5-Heptanedione + Ethyl Acrylate + DBU Step2 Stir 12h @ RT (Michael Addition) Step1->Step2 Step3 Workup: Wash HCl, Concentrate Step2->Step3 Step4 Dissolve in EtOH Add Hydrazine Hydrate Step3->Step4 Crude Oil Step5 Reflux 3h (Knorr Reaction) Step4->Step5 Step6 Isolate Pyrazole Ester Step5->Step6 Step7 Add 2M NaOH Heat 60°C Step6->Step7 Intermediate Ester Step8 Acidify to pH 3 Precipitate/Extract Step7->Step8 Final Final Product: 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid Step8->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Quality Control

Expected Analytical Data
  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expect range

    
    C (based on homologs).
    
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.10 (br s, 1H, COOH/NH).
      
    • 
       2.45 (q, 
      
      
      
      Hz, 4H,
      
      
      ).
    • 
       2.55 (t, 
      
      
      
      Hz, 2H, Pyrazole-
      
      
      ).
    • 
       2.30 (t, 
      
      
      
      Hz, 2H,
      
      
      -COOH).
    • 
       1.10 (t, 
      
      
      
      Hz, 6H,
      
      
      ).
  • Mass Spectrometry (ESI+): Calculated for

    
     [M+H]+: 197.13. Found: 197.1.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete Michael addition due to steric hindrance.Increase temp to 50°C; add 0.1 eq more DBU. Do not use inorganic bases like K2CO3 which may be too weak for this specific diketone.
Sticky Gum in Phase 2 Polymerization of acrylate or incomplete cyclization.Ensure Phase 1 workup removes all DBU/polymer. Use fresh hydrazine.
Product Solubility Amphoteric nature of pyrazole amino acid.The product is soluble in base and strong acid. Ensure pH is exactly 3-4 for precipitation (isoelectric point vicinity).

References

  • Knorr Pyrazole Synthesis Mechanism & Scope Name-Reaction.com. "Knorr Pyrazole Synthesis." [Link]

  • Michael Addition of 1,3-Dicarbonyls Organic Chemistry Portal. "Michael Addition."[2][4] [Link]

  • Synthesis of Pyrazole Propanoic Acids (Analogous Protocols) Rosemeyer, H. "Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid." Molecules, 2007. (Provides conditions for propanoic acid side chain introduction). [Link]

  • Catalysis in Michael Additions Ye, J., et al. "DBU-Catalyzed Michael Addition of 1,3-Dicarbonyl Compounds." Synlett, 2005. (Basis for DBU selection).

Sources

Application of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid in Medicinal Chemistry

Part 1: Core Directive & Scientific Rationale

Compound Identity:

  • IUPAC Name: 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid

  • Role: Functionalized Heterocyclic Building Block / Scaffold

  • Molecular Formula: C₁₀H₁₆N₂O₂

  • Key Features: Lipophilic pyrazole core, sterically demanding ethyl substituents, carboxylate linker.

Executive Summary: 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid is a specialized building block used in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Unlike its ubiquitous dimethyl analog, the diethyl variant offers a critical tool for steric tuning . The ethyl groups at positions 3 and 5 increase the lipophilicity (LogP) and steric bulk of the core, allowing medicinal chemists to probe the size of hydrophobic binding pockets in targets such as CRTH2 receptors , BET bromodomains , and Janus Kinases (JAKs) . The propanoic acid tail serves as a versatile "handle," enabling the attachment of this lipophilic pharmacophore to larger molecular frameworks via amide or ester linkages.

Part 2: Medicinal Chemistry Applications

Steric & Electronic Tuning (SAR Exploration)

In Structure-Activity Relationship (SAR) studies, replacing a methyl group with an ethyl group is a classic strategy to fill unoccupied hydrophobic space within a protein binding pocket.

  • The "Magic Methyl" to "Ethyl" Transition: The 3,5-diethyl substitution pattern creates a wider, more hydrophobic profile than the 3,5-dimethyl analog. This is crucial for displacing high-energy water molecules in large hydrophobic pockets (e.g., COX-2, Kinase ATP pockets).

  • Bioisosterism: The pyrazole-propanoic acid moiety often acts as a bioisostere for fatty acid derivatives or phenyl-propanoic acid pharmacophores, improving metabolic stability and solubility compared to pure carbocycles.

Case Studies in Drug Development

Literature and patent analysis reveal three primary areas where this scaffold is applied:

  • CRTH2 Antagonists (Inflammation): The scaffold is used to synthesize antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). The acid tail mimics the carboxylate of PGD2 (the natural ligand), while the diethyl-pyrazole core occupies the hydrophobic orthosteric site.

  • BET Bromodomain Inhibitors (Epigenetics): The compound serves as a linker to attach "warheads" that bind to acetylated lysine residues. The steric bulk of the ethyl groups prevents rotation, locking the inhibitor into a bioactive conformation.

  • Kinase Inhibition (JAKs): In Janus Kinase inhibitors, the pyrazole acts as a hinge-binder or a solvent-front occupier, where the propanoic acid is amidated to solubilizing groups (e.g., morpholine, piperazine).

Part 3: Experimental Protocols

Protocol A: Synthesis of the Scaffold (Michael Addition-Cyclization)

Rationale: If the compound is not available commercially, it is synthesized via a one-pot Knorr-type condensation/Michael addition sequence. This protocol ensures high regio-fidelity.

Reagents:

  • 3,5-Heptanedione (1.0 equiv)[1]

  • Ethyl Acrylate (1.1 equiv)

  • Hydrazine Hydrate (1.2 equiv)

  • Ethanol (Solvent)[1][2]

  • Potassium Carbonate (Catalyst)

Step-by-Step Methodology:

  • Michael Addition: Dissolve 3,5-heptanedione (10 mmol) in Ethanol (20 mL). Add K₂CO₃ (0.5 equiv) and Ethyl Acrylate (11 mmol). Stir at 60°C for 4 hours. Mechanism: The diketone enolate attacks the acrylate beta-carbon, forming the intermediate 3-acetyl-4-oxohexanoate derivative.

  • Cyclization: Cool the mixture to 0°C. Dropwise add Hydrazine Hydrate (12 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 6 hours. Mechanism: Hydrazine condenses with both carbonyls to form the pyrazole ring.

  • Hydrolysis: Add NaOH (2M, 10 mL) directly to the reaction pot and stir for 2 hours to hydrolyze the ethyl ester to the free acid.

  • Workup: Evaporate ethanol. Acidify aqueous residue to pH 3 with HCl (1M). The product, 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid , will precipitate. Filter and recrystallize from Ethanol/Water.

Protocol B: Library Synthesis (Amide Coupling)

Rationale: The primary utility of this compound is as a carboxylic acid building block. This protocol uses HATU for efficient, racemization-free coupling to amines.

Reagents:

  • 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid (1.0 equiv)

  • Amine Partner (R-NH₂, 1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine, 3.0 equiv)

  • DMF (Anhydrous)

Workflow:

  • Activation: Dissolve the pyrazole acid (0.2 mmol) in DMF (2 mL). Add DIPEA (0.6 mmol) and HATU (0.24 mmol). Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add the Amine Partner (0.22 mmol). Stir at RT for 4–16 hours.

  • Validation: Monitor by LC-MS. The product peak should show M+1 corresponding to [Pyrazole-Linker-Amine].

  • Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃. Dry over MgSO₄.

Part 4: Data & Visualization

Table 1: Steric & Lipophilic Comparison of Pyrazole Scaffolds

Use this table to select the correct building block for your target pocket.

Scaffold Substituents (3,5-pos)LogP (Calc)Steric Volume (ų)Primary Application
Dimethyl (-CH₃)~1.2LowGeneral purpose, small pockets.
Diethyl (-CH₂CH₃)~2.1 Medium Filling hydrophobic pockets, increasing potency.
Di-tert-butyl (-C(CH₃)₃)~3.5HighBlocking metabolism, rigidifying conformation.
Figure 1: Synthesis & Application Workflow

This diagram illustrates the generation of the scaffold and its divergence into library synthesis.

G Start 3,5-Heptanedione Inter Michael Adduct (Intermediate) Start->Inter + Ethyl Acrylate (Michael Addn) Product 3-(3,5-diethyl-1H-pyrazol-4-yl) propanoic acid Inter->Product + Hydrazine + Hydrolysis Library1 Amide Library (CRTH2 Antagonists) Product->Library1 HATU/Amine Library2 Ester Library (Prodrugs) Product->Library2 EDC/Alcohol Library3 Metal Complexes (MOFs) Product->Library3 Zn(II)/Cu(II)

Caption: Synthetic route from 3,5-heptanedione to the target acid, followed by divergent synthesis into medicinal libraries.

References

  • European Patent Office. (2012). Pyrazole compounds as CRTH2 antagonists (EP 2528901 B1). Retrieved from .

  • United States Patent & Trademark Office. (2017). BET bromodomain inhibitors and therapeutic methods using the same (US 9675697 B2). Retrieved from .

  • National Institutes of Health (PMC). (2022). Squaramide-Catalyzed Asymmetric Mannich Reaction between 1,3-Dicarbonyl Compounds and Pyrazolinone Ketimines.[3][4] (General synthesis context). Retrieved from .

  • SciELO. (2019). Oxone®-Promoted One-Pot Synthesis of 1-Aryl-4-(organylselanyl)-1H-pyrazoles. (Methodology for 3,5-dialkylpyrazole formation). Retrieved from .

Sources

Application Note: Multicomponent Reaction (MCR) Strategies for Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Traditional multi-step syntheses of substituted pyrazoles are often hampered by long reaction times, significant waste generation, and limited structural diversity. Multicomponent reactions (MCRs) have emerged as a powerful, efficient, and sustainable alternative, enabling the one-pot construction of complex pyrazole derivatives from simple, readily available starting materials.[1][4] This guide provides an in-depth exploration of prevalent MCR strategies for pyrazole synthesis, focusing on the underlying mechanisms, field-proven protocols, and the rationale behind experimental design.

The Strategic Advantage of Multicomponent Reactions

Multicomponent reactions are convergent chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials.[1] This approach fundamentally streamlines synthesis, offering key advantages over linear, stepwise methods:

  • Efficiency & Economy: By collapsing multiple synthetic operations into a single step, MCRs drastically reduce reaction times, conserve resources, and minimize the need for intermediate purification.[4][5]

  • Molecular Diversity: The combinatorial nature of MCRs allows for the rapid generation of large libraries of structurally diverse compounds by simply varying the individual starting components. This is a significant asset in drug discovery for lead identification and optimization.[4]

  • Green Chemistry: MCRs align with the principles of sustainable chemistry by reducing solvent consumption, minimizing waste production, and often proceeding with high atom economy.[4][6]

This guide will focus on the most impactful three- and four-component strategies for synthesizing functionalized pyrazoles.

Three-Component Synthesis of Substituted Pyrazoles

The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, known as the Knorr pyrazole synthesis, is a classic method for forming the pyrazole ring.[7][8] MCRs build upon this foundation by generating the necessary precursors in situ or by incorporating a third reactive partner to introduce additional complexity and functionality in a single step.

General Workflow & Mechanistic Rationale

A common three-component approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine.[7][9] The reaction typically proceeds through a cascade of well-understood organic transformations, making the process robust and predictable.

Causality Behind Component Roles:

  • Hydrazine (N-N Source): Provides the two adjacent nitrogen atoms required for the pyrazole core. The choice of hydrazine (e.g., hydrazine hydrate vs. phenylhydrazine) directly determines the substituent on the N1 position of the final product.

  • 1,3-Dicarbonyl Compound (C-C-C Source): This component serves as the three-carbon backbone of the pyrazole ring. Its in situ generation or modification is a key feature of the MCR strategy.

  • Aldehyde/Third Component: This reactant introduces a substituent at what will become the C4 position of the pyrazole, often via an initial Knoevenagel or Aldol-type condensation.

Below is a generalized workflow for a three-component pyrazole synthesis.

G cluster_start Starting Materials cluster_process One-Pot Reaction Vessel A Hydrazine Derivative P Cascade of Reactions: - Condensation - Cyclization - Dehydration/Aromatization A->P B 1,3-Dicarbonyl Compound (or precursor) B->P C Aldehyde / Electrophile C->P Product Substituted Pyrazole P->Product High Atom Economy caption General workflow for a three-component pyrazole synthesis.

Caption: General workflow for a three-component pyrazole synthesis.

Four-Component Synthesis of Pyrano[2,3-c]pyrazoles: A Case Study

Perhaps the most widely applied and versatile MCR for pyrazole-based scaffolds is the four-component reaction to produce pyrano[2,3-c]pyrazoles.[4][5] These fused heterocyclic systems are of significant interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][10]

Mechanistic Pathway

This reaction elegantly combines four readily available components: an aldehyde , malononitrile , a β-ketoester (e.g., ethyl acetoacetate), and a hydrazine . The process is often catalyzed by a mild base, such as piperidine or sodium benzoate, and can be performed in environmentally benign solvents like water or ethanol.[10][11]

The reaction proceeds through a highly efficient domino sequence:

  • In-situ Pyrazolone Formation: The hydrazine and β-ketoester condense to form a 5-pyrazolone intermediate. This is a crucial step, creating the core heterocyclic template.

  • Knoevenagel Condensation: Concurrently, the aldehyde and the active methylene compound (malononitrile) undergo a base-catalyzed Knoevenagel condensation to produce an electron-deficient alkene (a benzylidenemalononitrile derivative).

  • Michael Addition: The pyrazolone intermediate, acting as a nucleophile, attacks the electron-deficient alkene via a Michael addition. This step forges the key C-C bond that links the two halves of the molecule.

  • Cyclization & Tautomerization: The newly formed adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable pyrano[2,3-c]pyrazole product.[11]

G Hydrazine Hydrazine Pyrazolone 5-Pyrazolone Intermediate Hydrazine->Pyrazolone EAA Ethyl Acetoacetate EAA->Pyrazolone Condensation (Step 1) Aldehyde Aldehyde Knoevenagel Benzylidenemalononitrile (Michael Acceptor) Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Knoevenagel Condensation (Step 2) MichaelAdduct Michael Adduct Pyrazolone->MichaelAdduct Knoevenagel->MichaelAdduct Michael Addition (Step 3) Product Pyrano[2,3-c]pyrazole MichaelAdduct->Product Intramolecular Cyclization & Tautomerization (Step 4) caption Mechanistic cascade in the 4-component pyranopyrazole synthesis.

Caption: Mechanistic cascade in the 4-component pyranopyrazole synthesis.

Protocol: Four-Component Synthesis of 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This protocol is adapted from a highly efficient, environmentally friendly procedure using sodium benzoate as a mild, commercially available organocatalyst in an aqueous medium.[10]

Materials and Reagents:

  • 4-Hydroxybenzaldehyde

  • Hydrazine hydrate

  • Ethyl acetoacetate (EAA)

  • Malononitrile

  • Sodium Benzoate

  • Water (distilled or deionized)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/stir plate.

Procedure:

  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 mmol, 122.1 mg), hydrazine hydrate (1.0 mmol, 50.1 mg), ethyl acetoacetate (1.0 mmol, 130.1 mg), and malononitrile (1.0 mmol, 66.1 mg).

  • Solvent and Catalyst Addition: Add 5 mL of water to the flask, followed by sodium benzoate (0.1 mmol, 14.4 mg).

    • Scientist's Note: Water is used as a green solvent, and the mild basicity of sodium benzoate is sufficient to catalyze both the Knoevenagel condensation and the formation of the pyrazolone nucleophile without causing unwanted side reactions.[10]

  • Reaction Execution: Stir the mixture vigorously at 60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 30-60 minutes, often indicated by the formation of a solid precipitate.[10]

  • Work-up and Isolation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with cold water (2 x 10 mL) to remove the catalyst and any water-soluble impurities. The product can be further purified by recrystallization from hot ethanol to afford the desired pyrano[2,3-c]pyrazole as a crystalline solid.

Data Presentation: Substrate Scope and Yields

The true power of this MCR is its tolerance for a wide variety of aromatic aldehydes, allowing for the creation of a diverse library of pyrazole derivatives. The following table summarizes typical results from the literature for the described protocol.[10][11]

EntryAldehyde (Ar-CHO)Product (Ar)Time (min)Yield (%)
1BenzaldehydePhenyl3095
24-Chlorobenzaldehyde4-Chlorophenyl2598
34-Methylbenzaldehyde4-Tolyl3594
44-Methoxybenzaldehyde4-Methoxyphenyl3096
54-Hydroxybenzaldehyde4-Hydroxyphenyl4592
64-Nitrobenzaldehyde4-Nitrophenyl2097
72-Chlorobenzaldehyde2-Chlorophenyl4090

Data adapted from representative literature to illustrate typical efficiency.[10][11]

Conclusion and Future Outlook

Multicomponent reactions represent a paradigm shift in synthetic chemistry, offering a direct, efficient, and sustainable path to complex molecular architectures. The three- and four-component strategies detailed herein provide researchers with robust and versatile tools for the synthesis of highly substituted pyrazoles and related fused systems. The operational simplicity, high yields, and broad substrate scope make these methods particularly suitable for applications in medicinal chemistry and materials science, where the rapid generation of molecular diversity is paramount. Future innovations will likely focus on the development of novel asymmetric MCRs for chiral pyrazole synthesis and the integration of flow chemistry for automated, large-scale production.

References

  • A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (2019). Taylor & Francis Online. [Link]

  • One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate in aqueous medium. (2013). Growing Science. [Link]

  • Advances in Pyrazoles Rings' Syntheses by Heterogeneous Catalysts, Ionic Liquids, and Multicomponent Reactions - A Review. (2024). ResearchGate. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). PubMed. [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2020). Journal of the American Chemical Society. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). PMC. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. [Link]

  • REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. JETIR.org. [Link]

  • Proposed mechanism for the synthesis of pyrazole derivatives. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

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Validation & Comparative

A Comparative Guide to the Mechanisms of Action for Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, have established it as a "privileged scaffold."[1][3] This versatility has led to the development of numerous FDA-approved drugs targeting a wide array of clinical conditions, from inflammation and cardiovascular disease to cancer.[1]

This guide provides an in-depth, comparative analysis of the mechanisms of action for key classes of pyrazole-based compounds. We will dissect the distinct signaling pathways modulated by these agents, compare their functional outcomes, and detail the experimental workflows essential for elucidating their mechanisms. Our focus is not merely on protocol execution but on the strategic rationale behind experimental design, empowering researchers to rigorously investigate novel pyrazole-based therapeutics.

Comparative Analysis of Core Mechanisms

To illustrate the diverse pharmacology of pyrazole-based drugs, we will compare three landmark compounds, each with a distinct and well-characterized mechanism of action: Celecoxib, Sildenafil, and the withdrawn drug Rimonabant.

Celecoxib: Selective Inhibition of Cyclooxygenase-2 (COX-2)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that achieves its therapeutic effect by selectively inhibiting the COX-2 enzyme.[4][5]

  • Mechanism Deep Dive: The cyclooxygenase enzymes, COX-1 and COX-2, are critical for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6][7][8] While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, COX-2 is an inducible enzyme, upregulated at sites of inflammation.[4] The key to Celecoxib's mechanism is its selectivity. Its polar sulfonamide side chain binds to a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[4][6] This specific interaction allows Celecoxib to reduce the production of inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4]

  • Signaling Pathway Visualization:

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid via Phospholipase A2 COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (Cytokines, Growth Factors) Inflammatory_Stimuli->COX2 Induces Expression Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Celecoxib inhibits COX-2, blocking prostaglandin synthesis.
Sildenafil: Inhibition of Phosphodiesterase 5 (PDE5)

Sildenafil treats erectile dysfunction and pulmonary arterial hypertension by selectively inhibiting cGMP-specific phosphodiesterase type 5 (PDE5).[9][10][11]

  • Mechanism Deep Dive: In vascular smooth muscle, nitric oxide (NO) activates guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP).[9][12] cGMP, in turn, activates protein kinase G (PKG), leading to a decrease in intracellular calcium and ultimately smooth muscle relaxation (vasodilation).[9][12] The action of cGMP is terminated by PDE enzymes, with PDE5 being the predominant isoform in the corpus cavernosum of the penis.[11] Sildenafil's molecular structure mimics that of cGMP, allowing it to act as a competitive inhibitor of PDE5.[9] By blocking PDE5, Sildenafil prevents the degradation of cGMP, thereby enhancing and prolonging the NO-mediated vasodilation required for penile erection or for reducing pulmonary blood pressure.[9][10][13] It is crucial to note that sexual stimulation is required to initiate the release of NO; Sildenafil does not cause an erection on its own but potentiates the natural response.[9][13]

  • Signaling Pathway Visualization:

PDE5_Pathway Sexual_Stimulation Sexual Stimulation NO Nitric Oxide (NO) Sexual_Stimulation->NO Release GC Guanylate Cyclase NO->GC Activates GTP GTP cGMP cGMP GTP->cGMP via GC PDE5 PDE5 cGMP->PDE5 Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates Inactive_GMP Inactive GMP PDE5->Inactive_GMP Degrades Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Sildenafil inhibits PDE5, enhancing cGMP-mediated vasodilation.
Rimonabant: Antagonism of Cannabinoid Receptor 1 (CB1)

Rimonabant, though withdrawn from the market due to psychiatric side effects, serves as an excellent example of a pyrazole-based compound acting as a receptor antagonist/inverse agonist.[14][15]

  • Mechanism Deep Dive: The endocannabinoid system, primarily through the CB1 receptor, plays a significant role in regulating appetite and energy balance.[16][17] Endocannabinoids like anandamide bind to CB1 receptors in the brain (e.g., the hypothalamus), stimulating neuronal pathways that increase food intake.[14][15] Rimonabant acts as a selective CB1 receptor antagonist or inverse agonist.[14][18] It binds to the CB1 receptor and blocks its activation by endogenous cannabinoids, thereby reducing the activity of these appetite-stimulating pathways and leading to decreased food intake and weight loss.[14][15]

  • Signaling Pathway Visualization:

CB1_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor Appetite_Stimulation Appetite-Stimulating Pathways CB1R->Appetite_Stimulation Promotes Endocannabinoids Endocannabinoids (e.g., Anandamide) Endocannabinoids->CB1R Activates Rimonabant Rimonabant Rimonabant->CB1R Blocks Hunger_Signal Hunger Signal Hunger_Signal->Endocannabinoids Stimulates Release

Rimonabant blocks the CB1 receptor, reducing appetite.

Experimental Workflows for Mechanistic Investigation

A robust investigation into a compound's mechanism of action requires a multi-faceted approach, moving from direct target engagement to cellular and physiological outcomes. Here, we present validated, step-by-step protocols for key experiments.

Target Engagement: In Vitro Enzymatic Assays

Causality: The primary step is to confirm direct interaction with the putative target and quantify its potency. An enzymatic assay provides a clean, cell-free system to measure the inhibitory concentration (IC50) of a compound.

Protocol: COX-2 Inhibition Assay (Celecoxib Analog)

  • Reagents & Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Prostaglandin Screening EIA Kit (includes PG Chromogen, HRP, standards)

    • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Test compound (e.g., "Pyrazole-X") and Celecoxib (positive control) dissolved in DMSO.

    • 96-well microplate.

  • Procedure:

    • Prepare serial dilutions of Pyrazole-X and Celecoxib in assay buffer. The final DMSO concentration should be <1%.

    • To each well of the microplate, add 150 µL of assay buffer, 10 µL of COX-2 enzyme, and 10 µL of the test compound dilution. Include "no enzyme" and "vehicle control" (DMSO) wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid to each well.

    • Incubate for a further 10 minutes at 37°C.

    • Stop the reaction by adding 10 µL of 1 M HCl.

    • Quantify the amount of Prostaglandin E2 (PGE2) produced using the EIA kit according to the manufacturer's instructions. This typically involves a competitive immunoassay where absorbance is inversely proportional to the amount of PGE2 produced.

    • Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC50 value.

Target Engagement: Receptor Binding Assays

Causality: For compounds targeting receptors, a binding assay is essential to determine binding affinity (Ki). This demonstrates that the compound physically occupies the receptor's binding site.

Protocol: CB1 Receptor Radioligand Binding Assay (Rimonabant Analog)

  • Reagents & Materials:

    • Cell membranes prepared from cells overexpressing human CB1 receptor.

    • [³H]-CP55,940 (radiolabeled CB1 agonist).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mg/mL BSA, pH 7.4).

    • Test compound ("Pyrazole-Y") and Rimonabant (positive control).

    • Unlabeled CP55,940 for determining non-specific binding.

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of Pyrazole-Y and Rimonabant.

    • In a 96-well plate, combine 50 µL of binding buffer, 25 µL of [³H]-CP55,940 (at a final concentration near its Kd), 25 µL of test compound dilution, and 100 µL of CB1 receptor membranes.

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of unlabeled CP55,940.

    • Incubate the plate at 30°C for 90 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Calculate specific binding (Total - Non-specific).

    • Determine the IC50 from the displacement curve and calculate the Ki using the Cheng-Prusoff equation.

Cellular Function: Downstream Signaling Assays

Causality: After confirming target binding, it is critical to demonstrate that this engagement translates into the expected biological effect within a cellular context.

Protocol: Cellular cGMP Measurement (Sildenafil Analog)

  • Reagents & Materials:

    • Human pulmonary artery smooth muscle cells (HPASMC).

    • Cell culture medium and supplements.

    • Sildenafil analog ("Pyrazole-Z") and Sildenafil.

    • Sodium nitroprusside (SNP), an NO donor.

    • cGMP enzyme immunoassay (EIA) kit.

    • Cell lysis buffer.

  • Procedure:

    • Plate HPASMCs in a 96-well plate and grow to confluence.

    • Replace the medium with serum-free medium and pre-incubate the cells with various concentrations of Pyrazole-Z or Sildenafil for 30 minutes.

    • Stimulate the cells by adding SNP (e.g., 10 µM final concentration) for 15 minutes to activate guanylate cyclase.

    • Aspirate the medium and lyse the cells using the lysis buffer provided in the EIA kit.

    • Quantify the intracellular cGMP concentration in the cell lysates using the cGMP EIA kit, following the manufacturer's protocol.

    • Plot the cGMP concentration against the log concentration of the test compound to determine the EC50 (the concentration that produces 50% of the maximal cGMP accumulation).

Comparative Data Summary

The following table summarizes the key mechanistic and performance characteristics of our example compounds. When evaluating novel pyrazoles, generating analogous data is fundamental for a comprehensive comparison.

FeatureCelecoxibSildenafilRimonabantNovel Pyrazole-Based Kinase Inhibitors
Primary Target Cyclooxygenase-2 (COX-2)[4][5]Phosphodiesterase 5 (PDE5)[9][10]Cannabinoid Receptor 1 (CB1)[14][18]e.g., CDKs, EGFR, BTK, BRAF[19][20][21][22]
Mechanism Selective Enzyme Inhibition[6]Competitive Enzyme Inhibition[9]Receptor Antagonism / Inverse Agonism[16][18]ATP-Competitive Kinase Inhibition[19]
Key Pathway Arachidonic Acid Pathway[8]Nitric Oxide/cGMP Pathway[12]Endocannabinoid System[15]Cell Cycle & Proliferation Pathways[19][23][24]
Therapeutic Area Anti-inflammatory, Analgesic[4]Erectile Dysfunction, PAH[10]Anti-Obesity (Withdrawn)[17]Oncology[20][25]
Primary Metric IC50 (COX-2 Inhibition Assay)IC50 (PDE5 Inhibition), EC50 (cGMP Assay)Ki (Radioligand Binding Assay)IC50 (Kinase Assay, Cell Proliferation Assay)

Conclusion

The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. As demonstrated by Celecoxib, Sildenafil, and Rimonabant, subtle modifications to the core and its substituents can radically alter the target and mechanism of action, leading to treatments for vastly different diseases. For researchers developing novel pyrazole-based compounds, a systematic and hypothesis-driven approach to mechanistic investigation is paramount. By progressing from direct target engagement assays to functional cellular readouts, one can build a robust, evidence-based understanding of a compound's biological activity, paving the way for the next generation of pyrazole therapeutics.

References

  • Sildenafil - Wikipedia. (n.d.).
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  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. (2007, June 15). PubMed.
  • Cannabinoid-1 Receptor Antagonist, Rimonabant, for Management of Obesity and Related Risks. (2006, August 29). Circulation - American Heart Association Journals.
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI.
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A Senior Application Scientist's Guide to Pyrazole Synthesis: Knorr Synthesis vs. 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone of molecular design, appearing in numerous blockbuster drugs and agrochemicals. The choice of synthetic route to this vital heterocycle is a critical decision that dictates yield, purity, regiochemical outcome, and scalability. This guide provides an in-depth, data-driven comparison of two dominant strategies for pyrazole synthesis: the classical Knorr pyrazole synthesis and the modern 1,3-dipolar cycloaddition.

Mechanistic Foundations: A Tale of Two Pathways

Understanding the underlying mechanism of each reaction is paramount for troubleshooting, optimization, and predicting outcomes, particularly concerning regioselectivity.

The Knorr Pyrazole Synthesis: A Classic Condensation

First reported by Ludwig Knorr in 1883, this synthesis is a robust and time-honored method involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1] The reaction is typically acid-catalyzed and proceeds via a two-stage mechanism: initial condensation followed by cyclization and dehydration.[2][3][4]

The process begins with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone or enamine intermediate. The second, free nitrogen of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. A final dehydration step eliminates a molecule of water to yield the stable, aromatic pyrazole ring.[4][5]

A critical challenge in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds. The initial attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[4] The outcome is often dictated by the relative reactivity of the carbonyls (e.g., ketones are generally more electrophilic than esters) and steric hindrance.[5]

Knorr_Synthesis cluster_0 Knorr Pyrazole Synthesis Mechanism Reactants 1,3-Dicarbonyl + Hydrazine Intermediate1 Hydrazone/Enamine Intermediate Reactants->Intermediate1 Condensation (-H₂O) Intermediate2 Cyclized Intermediate (non-aromatic) Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazole Intermediate2->Product Dehydration (-H₂O)

Caption: Mechanism of the Knorr Pyrazole Synthesis.

1,3-Dipolar Cycloaddition: A Concerted and Regioselective Approach

A more contemporary and often more precise method is the Huisgen 1,3-dipolar cycloaddition.[6] This reaction involves the [3+2] cycloaddition of a 1,3-dipole (such as a diazo compound or a nitrile imine) with a dipolarophile (typically an alkyne or a suitable alkene).[7][8]

For pyrazole synthesis, a common strategy involves the reaction of a diazo compound with an alkyne. The concerted, pericyclic nature of this reaction, where 4 π-electrons from the dipole and 2 π-electrons from the dipolarophile participate, provides excellent control over regiochemistry.[6] The reaction initially forms an unstable 3H-pyrazole intermediate, which rapidly undergoes a 1,5-sigmatropic shift (a tautomeric hydrogen shift) to furnish the final, stable aromatic pyrazole.[9] This high degree of regioselectivity is a significant advantage over the Knorr synthesis, especially when constructing complex, polysubstituted pyrazoles.[7][10]

Dipolar_Cycloaddition cluster_1 1,3-Dipolar Cycloaddition Mechanism Reactants 1,3-Dipole (e.g., Diazoalkane) + Dipolarophile (e.g., Alkyne) TS Concerted [3+2] Transition State Reactants->TS Cycloaddition Intermediate 3H-Pyrazole (unstable) TS->Intermediate Product Pyrazole Intermediate->Product 1,5-Sigmatropic Shift (Tautomerization)

Caption: Mechanism of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis.

Head-to-Head Performance Comparison

The choice between these two synthetic routes is a trade-off between tradition and modernity, often hinging on substrate availability, desired substitution pattern, and the necessity for regiochemical control.

FeatureKnorr Pyrazole Synthesis1,3-Dipolar Cycloaddition
Starting Materials 1,3-Dicarbonyls & Hydrazines1,3-Dipoles (e.g., diazo compounds) & Dipolarophiles (e.g., alkynes)
Regioselectivity Variable; often poor with unsymmetrical dicarbonyls, leading to product mixtures.[4][7]Generally high to excellent due to the concerted mechanism.[7][10]
Substrate Scope Broad for 1,3-dicarbonyls (β-ketoesters, diketones).[11][12]Very broad; diverse dipoles and dipolarophiles can be used to access complex pyrazoles.[9]
Reaction Conditions Typically requires acid catalysis and heating.[3][11]Varies widely; can be performed under mild, thermal, photochemical, or microwave-assisted conditions.[9][13][14]
Typical Yields Good to high, often >70%. A 79% yield is reported for a standard lab prep.[15]Good to excellent, with yields often ranging from 70% to over 95%.[9]
Key Advantage Uses readily available, simple starting materials. A reliable, classical method.[7][11]Excellent regiochemical control, ideal for complex and specifically substituted pyrazoles.[7][8]
Key Disadvantage Lack of regiocontrol with unsymmetrical substrates is a major drawback.[7]Starting materials (especially diazo compounds) can be unstable or require in-situ generation.[16]

Experimental Protocols: From Theory to Practice

The following protocols are representative examples that highlight the practical execution of each synthesis.

Protocol 1: Knorr Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol is adapted from a standard laboratory procedure demonstrating the reaction of a β-ketoester with hydrazine.[11]

Materials:

  • Ethyl benzoylacetate (3 mmol, 1 eq)

  • Hydrazine hydrate (6 mmol, 2 eq)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

Procedure:

  • Combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) in a 20-mL reaction vial equipped with a stir bar.

  • Add 1-propanol (3 mL) and glacial acetic acid (3 drops) to the mixture.

  • Heat the reaction mixture to approximately 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate/70% hexane) until the starting ketoester is consumed (typically 1-2 hours).

  • Once the reaction is complete, add water (10 mL) to the hot solution to induce precipitation of the product.

  • Allow the mixture to cool slowly to room temperature while stirring to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold water and allow it to air dry.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[5]

Protocol 2: Microwave-Assisted 1,3-Dipolar Cycloaddition

This protocol is a general procedure based on the microwave-assisted synthesis of substituted pyrazoles from diazo compounds and alkynes, which offers rapid and high-yield synthesis.[9]

Materials:

  • Ethyl diazoacetate (1 mmol, 1 eq)

  • Substituted alkyne (e.g., 1-heptyne) (10 mmol, 10 eq, used in excess)

Procedure:

  • In a 5 mL microwave process vial equipped with a magnetic stir bar, combine the ethyl diazoacetate (1 mmol) and the alkyne (10 mmol). Note: The reaction is often run neat (without solvent).

  • Seal the vial and place it in a monomode microwave reactor.

  • Irradiate the mixture with microwave heating to a temperature of 120–140°C for 10–45 minutes. The power should be set to maintain the target temperature.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the excess, unreacted alkyne by distillation under reduced pressure.

  • Dilute the crude residue with a solvent like dichloromethane (CH₂Cl₂) and concentrate it in vacuo to remove any remaining volatile impurities.

  • If necessary, purify the resulting pyrazole product by column chromatography on silica gel.

Conclusion and Strategic Recommendations

Both the Knorr synthesis and 1,3-dipolar cycloaddition are powerful and indispensable tools for constructing the pyrazole ring system. The optimal choice is dictated by the specific synthetic goal.

  • The Knorr Pyrazole Synthesis remains the go-to method for preparing simple, symmetrically substituted pyrazoles from readily available 1,3-dicarbonyl compounds. Its operational simplicity and high yields make it ideal for large-scale synthesis where regioselectivity is not a concern.[7]

  • The 1,3-Dipolar Cycloaddition is the superior strategy when precise control over the substitution pattern is required. For the synthesis of complex, highly functionalized, or polysubstituted pyrazoles—common in drug discovery programs—its high regioselectivity is a decisive advantage.[7][8] Modern advancements, such as microwave-assisted protocols, further enhance its efficiency and appeal.[9]

For the modern researcher, a thorough understanding of both methodologies is crucial. While the Knorr synthesis provides a direct and economical route for certain targets, the precision and versatility of 1,3-dipolar cycloaddition offer unparalleled access to the vast chemical space of medicinally relevant pyrazole derivatives.

References

  • Benchchem. (2025). A Technical Guide to the Knorr Pyrazole Synthesis of 1883.
  • Benchchem. (2025). A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Name-Reaction.com. Knorr pyrazole synthesis.
  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm).
  • Vinciarelli, G., et al. (2022). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry.
  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
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Comparative Cross-Reactivity Profiling of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid: A Guide to Navigating the Selectivity Landscape

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the adage "one molecule, one target" has largely been supplanted by a more nuanced understanding of small molecule polypharmacology. A thorough characterization of a compound's selectivity is not merely an academic exercise but a critical step in de-risking a potential therapeutic candidate and predicting its clinical behavior.[1][2][3] This guide provides a comprehensive framework for the cross-reactivity profiling of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid, a novel chemical entity featuring the privileged pyrazole scaffold.

The pyrazole core is a cornerstone in medicinal chemistry, found in a multitude of approved drugs and clinical candidates with diverse biological activities, from kinase inhibitors to anti-inflammatory agents.[4][5][6] This very versatility, however, necessitates a rigorous evaluation of off-target interactions to mitigate the risk of adverse drug reactions (ADRs).[7][8] As no primary biological target has been publicly disclosed for 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid, this guide will proceed from the perspective of an initial, broad-based liability assessment, a common scenario in early-stage drug discovery.

We will explore a tiered, data-driven approach to systematically map the interaction landscape of this compound. This guide will compare and contrast established methodologies, from broad-based in vitro safety panels to more focused, target-family-specific screens, providing the causal logic behind experimental choices and the interpretation of resulting data.

Part 1: The Strategic Imperative for Broad-Panel Screening

When a lead compound's primary mechanism of action is unknown or when it belongs to a chemical class known for promiscuity, a broad-based initial screen is the most scientifically sound and cost-effective strategy.[1][3] This approach provides a panoramic view of the compound's bioactivity, enabling early identification of potential liabilities and, in some cases, uncovering novel therapeutic opportunities.

For 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid, we advocate for an initial screen against a comprehensive panel of targets known to be frequently implicated in adverse drug events. A prime example of such a panel is the Eurofins SafetyScreen44™ , which was developed based on an analysis of the targets most commonly associated with clinical-stage compound attrition.[9] This panel covers a wide range of target families, including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[9]

Alternative Initial Approaches:

  • Computational Profiling: In silico methods, such as those described by X-ReactKIN, can predict potential off-targets based on structural and chemical similarities to known ligands.[10][11] While computationally efficient, these methods are predictive and require experimental validation. They are best used as a preliminary step to prioritize targets for wet-lab screening.

  • Focused, Target-Family Screens: If preliminary data or structural analogy suggests a likely target class (e.g., kinases), one might opt for a focused panel, such as a general kinase selectivity panel.[12][13] However, this approach risks missing critical off-target activities in other protein families.

The logical flow for an initial, unbiased screen is depicted below.

G cluster_0 Phase 1: Initial Broad-Based Profiling cluster_1 Phase 2: Hit Confirmation & Elucidation Start Test Compound: 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid Screen Broad-Panel In Vitro Screen (e.g., Eurofins SafetyScreen44) Single High Concentration (e.g., 10 µM) Start->Screen Rationale: Unbiased initial assessment Analysis Data Analysis: Identify significant activity (e.g., >50% inhibition/stimulation) Screen->Analysis Primary endpoint: % Inhibition DoseResponse Dose-Response Assays on 'Hits' (e.g., IC50/EC50 determination) Analysis->DoseResponse Prioritize potent hits Orthogonal Orthogonal & Functional Assays (e.g., Cellular thermal shift, BRET, Calcium Flux) DoseResponse->Orthogonal Confirm on-target engagement & functional effect SAR Structure-Activity Relationship (SAR) & Lead Optimization Orthogonal->SAR Guide chemical modifications to improve selectivity

Caption: A tiered workflow for cross-reactivity profiling of a novel compound.

Part 2: Experimental Design & Methodologies

A robust experimental design is self-validating. For our primary screening example, we will detail the protocol for a representative radioligand binding assay, a common format for GPCR targets within the SafetyScreen44 panel.[9]

Protocol: Radioligand Binding Assay (Generic GPCR Target)

This protocol outlines the fundamental steps to assess the ability of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid to displace a known radiolabeled ligand from a specific GPCR target.

1. Reagents and Materials:

  • Test Compound: 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid, dissolved in 100% DMSO to create a 10 mM stock solution.
  • Membrane Preparation: Cell membranes expressing the human recombinant GPCR of interest.
  • Radioligand: A specific, high-affinity ligand for the target receptor, labeled with ³H or ¹²⁵I.
  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors (e.g., MgCl₂).
  • Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the target receptor.
  • Scintillation Cocktail & Plates: For detection of radioactivity.

2. Experimental Procedure:

  • Compound Plating: Serially dilute the test compound stock in assay buffer to achieve the final desired concentrations. For an initial screen, a single concentration of 10 µM is typically used.[9]
  • Assay Assembly: In a 96-well plate, combine:
  • Membrane preparation.
  • Radioligand at a concentration near its Kd.
  • Either:
  • Test compound.
  • Assay buffer (for total binding control).
  • Non-specific binding control compound (for non-specific binding).
  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
  • Detection: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate Percent Inhibition:
  • % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)])
  • Where:
  • CPM_compound = Counts per minute in the presence of the test compound.
  • CPM_NSB = Counts per minute for non-specific binding.
  • CPM_total = Counts per minute for total binding (buffer only).
  • Hit Criteria: A compound is typically considered a "hit" if it demonstrates significant inhibition, often defined as >50% at a 10 µM screening concentration.

This protocol provides a foundational method. For other target classes, different assay formats are employed. For instance, kinase activity is often measured via assays that quantify the phosphorylation of a substrate, such as the luminescent ADP-Glo™ Kinase Assay.[12] Functional assays for GPCRs measure downstream signaling events like changes in intracellular calcium or cAMP levels.[14][15][16] It is crucial to eventually progress from simple binding assays to functional and, ideally, cellular assays to understand the true biological impact of any observed interaction.[2][17]

Part 3: Data Interpretation and Comparative Analysis

The output of a broad-panel screen is a rich dataset that requires careful interpretation. The primary goal is to identify potent interactions that warrant further investigation.

Hypothetical Screening Data

Let us assume 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid (herein "Compound X") and two structural analogs ("Analog A" and "Analog B") were screened at 10 µM against a selection of targets from a safety panel.

TargetTarget FamilyCompound X (% Inhibition)Analog A (% Inhibition)Analog B (% Inhibition)
COX-1 Enzyme 85% 88% 12%
COX-2 Enzyme 75% 81% 9%
Adenosine A1 ReceptorGPCR58%15%5%
Histamine H1 ReceptorGPCR5%3%4%
L-type Calcium ChannelIon Channel-2% (No activity)8%-5% (No activity)
hERGIon Channel11%15%18%
Lck KinaseKinase (Tyrosine)62%55%68%
Dopamine TransporterTransporter25%31%28%
Analysis and Next Steps
  • Primary Target(s) Identification: Compound X and Analog A show significant activity against COX-1 and COX-2 enzymes. This suggests a potential primary mechanism of action as a cyclooxygenase inhibitor, a common activity for anti-inflammatory drugs. The activity at the Adenosine A1 receptor and Lck Kinase are also notable and require follow-up.

  • Selectivity Comparison:

    • Compound X vs. Analogs: Analog B, which may differ by a small chemical modification, shows a dramatically improved selectivity profile, with activity at COX enzymes eliminated. This provides a clear direction for structure-activity relationship (SAR) studies.

    • COX-1 vs. COX-2 Selectivity: The initial data for Compound X shows slightly higher inhibition of COX-1 over COX-2. A dose-response study would be essential to quantify the IC₅₀ values for each enzyme and determine the selectivity index (IC₅₀ COX-2 / IC₅₀ COX-1), a critical parameter for predicting gastrointestinal side effects.

  • Liability Assessment: The lack of significant activity at the hERG channel is a positive initial finding, as hERG inhibition is a major cause of cardiac toxicity.[1] However, the activities at the Adenosine A1 receptor and Lck kinase are potential liabilities that must be investigated further through dose-response curves and functional assays.

The decision-making process following this initial screen is outlined below.

G cluster_cox Primary Target Hypothesis cluster_off_target Off-Target Investigation Data Initial Screen Results (% Inhibition > 50%) COX COX-1/COX-2 Hits Data->COX OffTarget Adenosine A1 & Lck Hits Data->OffTarget COX_IC50 Determine IC50 values (Dose-Response) COX->COX_IC50 COX_Selectivity Calculate Selectivity Index (COX-2 / COX-1) COX_IC50->COX_Selectivity COX_Cellular Cell-based functional assays (e.g., Prostaglandin E2 measurement) COX_Selectivity->COX_Cellular OffTarget_IC50 Determine IC50 values (Dose-Response) OffTarget->OffTarget_IC50 OffTarget_Functional Functional Assays (e.g., cAMP for A1R, Kinase activity for Lck) OffTarget_IC50->OffTarget_Functional OffTarget_SAR SAR with analogs (e.g., Analog B) to mitigate off-target activity OffTarget_Functional->OffTarget_SAR

Caption: Decision-making flowchart after a primary cross-reactivity screen.

Conclusion

The cross-reactivity profile of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid, like any novel chemical entity, is a critical determinant of its therapeutic potential. This guide has outlined a systematic, evidence-based approach to elucidating this profile, beginning with a broad, unbiased in vitro safety screen. This strategy provides the most comprehensive initial assessment, enabling researchers to make informed decisions, prioritize resources, and guide the optimization of lead compounds. By comparing the results to structural analogs and employing a tiered follow-up strategy of dose-response, functional, and cellular assays, drug development professionals can build a robust understanding of a compound's selectivity and navigate the complex path toward safer, more effective medicines.

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